molecular formula C14H19N3O4 B175960 2,4-Dimorpholinonitrobenzene CAS No. 133387-34-5

2,4-Dimorpholinonitrobenzene

Cat. No.: B175960
CAS No.: 133387-34-5
M. Wt: 293.32 g/mol
InChI Key: JHXWNZPLYVFBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimorpholinonitrobenzene is a chemical compound featuring a nitrobenzene core functionalized with morpholine groups. This structure is related to a class of nitrophenyl morpholine derivatives investigated for their potential in various scientific research applications . Compounds within this structural family are primarily explored as key intermediates and building blocks in synthetic organic and medicinal chemistry . Researchers value this scaffold for its utility in the design and synthesis of more complex molecules, such as hydrazides and heterocyclic compounds, which are screened for biological activity . The morpholine and nitro functional groups are significant in medicinal chemistry, with some derivatives demonstrating specific research value in the search for new antimicrobial agents. For instance, related structural motifs have been incorporated into molecules like semicarbazides and thiosemicarbazides, which are studied to address the global challenge of multidrug-resistant bacteria . Such derivatives have shown in vitro activity against reference strains of Gram-positive bacteria, including Enterococcus faecalis and Bacillus species, making this a structure of interest in antibacterial discovery research . The molecular structure, often confirmed by techniques such as X-ray crystallography in related compounds, allows for detailed investigation of properties through advanced computational methods, supporting research in structure-activity relationships (SAR) . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers can consult the scientific literature for specific protocols on the utilization of this compound in chemical synthesis and biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-morpholin-4-yl-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-17(19)13-2-1-12(15-3-7-20-8-4-15)11-14(13)16-5-9-21-10-6-16/h1-2,11H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXWNZPLYVFBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Historical Context of Related Precursor Synthesis (e.g., Dinitrobromobenzene, Dinitrochlorobenzene)

The synthesis of key precursors like 2,4-dinitrobromobenzene and 2,4-dinitrochlorobenzene has a long history, with methods being refined over time for improved yield and safety.

2,4-Dinitrobromobenzene: This precursor can be synthesized by the nitration of bromobenzene (B47551). A common method involves the use of a nitrating mixture of concentrated sulfuric acid and a nitrate (B79036) salt, such as sodium nitrate or potassium nitrate. acs.orgsciencemadness.org For instance, bromobenzene can be treated with a mixture of concentrated sulfuric acid and sodium nitrate to yield 2,4-dinitrobromobenzene. sciencemadness.org Another approach involves the nitration of a mixture of mono- and dinitrobromobenzenes. youtube.com The reaction is typically exothermic and requires careful temperature control. youtube.com Purification is often achieved through recrystallization from solvents like methanol (B129727) or ethanol. sciencemadness.orgyoutube.com

2,4-Dinitrochlorobenzene: The commercial production of 2,4-dinitrochlorobenzene is typically achieved by the nitration of p-nitrochlorobenzene using a mixture of nitric and sulfuric acids. google.com A laboratory-scale preparation involves the dropwise addition of chlorobenzene (B131634) to a stirred mixture of concentrated nitric acid and sulfuric acid, with the temperature maintained between 50-55°C. The temperature is then raised to complete the nitration. prepchem.comscribd.com The product, which solidifies on cooling, can be washed with water to remove acidic impurities. prepchem.com

The following table summarizes representative historical synthetic methods for these precursors.

PrecursorStarting MaterialReagentsReaction ConditionsYield
2,4-DinitrobromobenzeneBromobenzeneConc. H₂SO₄, NaNO₃Not specified84%
2,4-DinitrobromobenzeneBromobenzene, WaterHNO₃, H₂SO₄80-100°C, 1.5-2.5 hours91.0-97.0%
2,4-DinitrochlorobenzeneChlorobenzeneConc. HNO₃, Conc. H₂SO₄50-55°C, then 95°C for 2 hoursNot specified
2,4-Dinitrochlorobenzenep-NitrochlorobenzeneHNO₃, H₂SO₄65-70°C, then 105°C for 2-2.5 hoursNot specified

Contemporary Synthetic Approaches for 2,4-Dimorpholinonitrobenzene

The synthesis of this compound is predominantly accomplished through nucleophilic aromatic substitution, a cornerstone reaction in modern organic synthesis.

The most direct route to this compound is the reaction of a 1-halo-2,4-dinitrobenzene with morpholine (B109124). The two nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack by depleting its electron density. This makes the carbon atom attached to the halogen an excellent electrophilic site for the nucleophilic morpholine to attack.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The rate of this SNAr reaction is influenced by the nature of the leaving group (the halogen), with the general reactivity order being F > Cl > Br > I. researchgate.net The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with morpholine has been studied in various solvents, and the mechanism can be influenced by the solvent's properties. researchgate.net

A typical procedure would involve reacting 1-chloro-2,4-dinitrobenzene or 1-fluoro-2,4-dinitrobenzene (B121222) with an excess of morpholine in a suitable solvent. The excess morpholine can also act as a base to neutralize the hydrohalic acid formed during the reaction.

While the direct substitution is the most common approach, multi-step sequences can also be envisioned, particularly when aiming for specific substitution patterns or when starting from more complex precursors. For instance, a multi-step synthesis could involve the initial synthesis of a monosubstituted nitrobenzene (B124822) derivative, followed by a second substitution to introduce the second morpholino group. The order of these substitution reactions is critical in determining the final product's regiochemistry. lumenlearning.com The synthesis of substituted nitrobenzenes often involves a sequence of nitration, reduction, and other functional group interconversions to achieve the desired product. youtube.comlibretexts.org

Recent advances in organic synthesis have led to the development of novel methods for C-N bond formation on aromatic rings, which could be applied to the synthesis of this compound. These include transition-metal-free methods and the use of nitrogen-centered radicals. researchgate.netrsc.org For example, P(III)/P(V)=O redox catalysis has emerged as a method for the reductive C-N coupling of nitroaromatics with boronic acids, offering an alternative to traditional cross-coupling reactions. acs.orgnih.gov Furthermore, palladium-catalyzed denitrative C-H arylation and amination reactions of nitroarenes provide new avenues for creating C-N bonds. rsc.org These modern methods could potentially offer milder reaction conditions and broader functional group tolerance for the synthesis of complex molecules like this compound. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product while minimizing reaction time and the use of harsh reagents. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

For SNAr reactions, the solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. d-nb.info The use of polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to promote SNAr reactions under mild conditions. d-nb.info

The choice of base is also critical. While an excess of the amine nucleophile (morpholine) can serve as the base, external bases such as potassium carbonate or triethylamine (B128534) are often added to improve the reaction rate and drive the equilibrium towards the product. d-nb.info

Temperature is another important factor. While many SNAr reactions proceed at room temperature, heating can significantly increase the reaction rate, especially when less reactive chloro or bromo precursors are used. Continuous flow chemistry offers precise control over temperature and reaction time, allowing for rapid optimization of reaction conditions. ichrom.com The optimization of the nucleophilic aromatic substitution of 2,4-difluoro-nitrobenzene with morpholine has been investigated using on-line flow reaction monitoring, demonstrating the benefits of this technology in rapidly screening various stoichiometric ratios, residence times, and temperatures to maximize product yield. ichrom.com

The following table provides a hypothetical set of optimized conditions based on general principles of SNAr reactions.

PrecursorNucleophileSolventBaseTemperature (°C)Time (h)Yield
1-Fluoro-2,4-dinitrobenzeneMorpholineAcetonitrileK₂CO₃252High
1-Chloro-2,4-dinitrobenzeneMorpholineDMFTriethylamine806Moderate to High
1-Bromo-2,4-dinitrobenzeneMorpholineDMSOK₂CO₃10012Moderate

Elucidation of Molecular Structure and Properties Via Advanced Spectroscopic Techniques for Research

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 2,4-dimorpholinonitrobenzene, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the nitro group, the aromatic ring, and the morpholine (B109124) moieties.

The nitro group (NO₂) is anticipated to produce two strong and distinct stretching vibrations: an asymmetric stretch typically appearing in the 1560-1500 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range. The aromatic nature of the benzene (B151609) ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands within the 1600-1450 cm⁻¹ region. The morpholine rings, being secondary aliphatic amines and ethers, will contribute to the spectrum with C-H stretching vibrations from their methylene (B1212753) groups, expected in the 2950-2800 cm⁻¹ range. Furthermore, the C-N stretching of the morpholine attached to the aromatic ring should appear in the 1360-1250 cm⁻¹ region, potentially overlapping with the symmetric nitro stretch. The C-O-C stretching of the morpholine ring is expected to produce a strong band in the 1150-1085 cm⁻¹ region.

Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
2950-2800C-H StretchAliphatic (Morpholine)
1560-1500Asymmetric N=O StretchNitro
1600-1450C=C StretchAromatic
1360-1290Symmetric N=O StretchNitro
1360-1250C-N StretchAryl-Amine (Morpholine)
1150-1085C-O-C StretchEther (Morpholine)

Raman Spectroscopy for Molecular Vibrations and Structure

Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
2950-2800C-H StretchAliphatic (Morpholine)
1600-1450C=C StretchAromatic
~1340Symmetric N=O StretchNitro
~1000Ring BreathingAromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, the aromatic region of the spectrum is expected to show signals for the three protons on the nitrobenzene (B124822) ring. Due to the electron-withdrawing nature of the nitro group and the electron-donating nature of the morpholine groups, these protons will be in distinct chemical environments. The morpholine rings contain two sets of methylene protons each: those adjacent to the oxygen atom and those adjacent to the nitrogen atom. These will appear as distinct multiplets in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityAssignment
~8.0-8.2dH-3 (ortho to NO₂)
~7.0-7.2ddH-5 (meta to NO₂, ortho to morpholine)
~6.8-7.0dH-6 (ortho to morpholine)
~3.7-3.9t-CH₂-O- (Morpholine)
~3.2-3.4t-CH₂-N- (Morpholine at C4)
~3.0-3.2t-CH₂-N- (Morpholine at C2)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the six carbons of the benzene ring and the four unique carbons of the two morpholine rings (assuming they are in different electronic environments). The carbons attached to the nitro and morpholine groups will be significantly shifted.

Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
~150-155C-2 (attached to morpholine)
~145-150C-4 (attached to morpholine)
~140-145C-1 (attached to NO₂)
~125-130C-6
~120-125C-5
~115-120C-3
~66-68-CH₂-O- (Morpholine)
~48-52-CH₂-N- (Morpholine at C4)
~45-49-CH₂-N- (Morpholine at C2)

Advanced NMR Techniques for Mechanistic Studies (e.g., in situ illumination NMR, CEST)

While no specific studies using advanced NMR techniques on this compound have been reported, these methods could provide deeper insights into its properties. For instance, in situ illumination NMR could be employed to study photochemical reactions or the behavior of the molecule in an excited state. Chemical Exchange Saturation Transfer (CEST) NMR could be used to investigate slow exchange processes, such as conformational changes in the morpholine rings or interactions with other molecules. These advanced techniques hold the potential to unravel more complex aspects of the molecule's behavior and reactivity.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy is a pivotal analytical technique used to probe the electronic structure of molecules. By measuring the absorption of electromagnetic radiation in the ultraviolet and visible regions, it provides insights into the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a function of the molecule's structure, particularly the nature and extent of its chromophores and auxochromes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions that occur when a molecule absorbs photons in the UV-Vis range (typically 200-800 nm). The energy absorbed corresponds to the promotion of an electron from a ground electronic state to an excited state, providing valuable information about conjugated π-systems and the presence of non-bonding electrons.

In the case of this compound, the molecular structure contains several key features that dictate its UV-Vis absorption profile. The nitrobenzene core acts as the primary chromophore, the part of the molecule responsible for absorbing light. libretexts.org This aromatic system contains conjugated double bonds, which give rise to characteristic π → π* transitions. wikipedia.orglibretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org

Furthermore, the molecule possesses two morpholino substituents and a nitro group. The oxygen and nitrogen atoms within the morpholino rings and the oxygen atoms of the nitro group have non-bonding electron pairs (n-electrons). These electrons can also be promoted to an antibonding π* orbital of the aromatic ring, resulting in n → π* transitions. wikipedia.orglibretexts.org Typically, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. libretexts.org

The two morpholino groups act as powerful auxochromes. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. The non-bonding electrons on the nitrogen atoms of the morpholino groups can be delocalized into the π-system of the benzene ring, a phenomenon known as the +R (resonance) effect. This delocalization increases the extent of conjugation, which has a stabilizing effect on the π* excited state. libretexts.org Consequently, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. youtube.com This reduction in the energy gap results in the absorption of longer wavelength light, an effect known as a bathochromic shift (or red shift). wikipedia.org Therefore, this compound is expected to absorb at significantly longer wavelengths compared to unsubstituted nitrobenzene.

Transition TypeAssociated OrbitalsTypical Wavelength Region for ChromophoreExpected Effect of Substituents
π → πBonding π orbital to Antibonding π orbitalShorter Wavelength (Higher Energy)Bathochromic (Red) Shift due to extended conjugation from morpholino groups.
n → πNon-bonding orbital to Antibonding π orbitalLonger Wavelength (Lower Energy)Likely to be observed as a shoulder or a distinct band at longer wavelengths.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the analyte. For this compound (C₁₄H₁₉N₃O₄), HRMS would be used to confirm its exact mass of 293.1376 g/mol .

Upon ionization in the mass spectrometer, typically by electron impact (EI), the energetically unstable molecular ion (M⁺˙) is formed. This ion subsequently undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that provides significant structural information. libretexts.org

For this compound, the fragmentation pattern would be influenced by the stability of the aromatic ring and the nature of the substituents. Key fragmentation pathways would include:

Loss of Nitro Group Components: Aromatic nitro compounds commonly exhibit fragmentation involving the nitro group. This can include the loss of an oxygen atom to give an [M-O]⁺˙ peak, the loss of a nitro radical (•NO₂) to yield an [M-NO₂]⁺ peak, or the loss of nitric oxide (NO) to form an [M-NO]⁺ peak.

Cleavage of Morpholino Groups: The morpholino substituents are susceptible to fragmentation. A primary cleavage event is the α-cleavage at the C-N bond connecting the morpholine ring to the benzene ring, leading to the loss of a morpholino radical. Fragmentation can also occur within the morpholine ring itself, often involving the loss of ethylene (B1197577) oxide (C₂H₄O).

Aromatic Ring Fragmentation: While the aromatic ring is relatively stable, it can also fragment, although this typically requires higher energy. libretexts.org

The relative abundance of each fragment ion depends on its stability. The most stable fragment often corresponds to the tallest peak in the spectrum, known as the base peak. youtube.com

m/z Value (Proposed)Proposed Fragment IonOrigin of Fragment
293[C₁₄H₁₉N₃O₄]⁺˙Molecular Ion (M⁺˙)
247[C₁₄H₁₉N₃O₂]⁺Loss of NO₂
207[C₁₀H₁₁N₂O₂]⁺Loss of a morpholino group (C₄H₈NO)
161[C₁₀H₁₁N₂]⁺Loss of a morpholino group and NO₂

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Nitro-Activated Aromatic Ring

The presence of the strongly electron-withdrawing nitro group at the para-position to one of the morpholine (B109124) groups and ortho to the other significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of a suitable leaving group on the ring by a nucleophile. The generally accepted mechanism for such reactions is a two-step addition-elimination process. researchgate.net In this mechanism, the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net Subsequently, the leaving group departs, restoring the aromaticity of the ring.

The rate and feasibility of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group. For instance, in related dinitrobenzene systems, reactions with nucleophiles like hydrazine (B178648) have been studied, where the formation of a zwitterionic intermediate can be the rate-determining step. ccsenet.org The reactivity is also dependent on the basicity and steric hindrance of the leaving group. researchgate.netccsenet.org

Transformations Involving the Morpholine Moieties

The morpholine rings in 2,4-dimorpholinonitrobenzene, while generally stable, can undergo reactions under specific conditions. The nitrogen atom of the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. These characteristics could allow for reactions such as protonation in acidic media or quaternization with alkyl halides. However, the electron-withdrawing effect of the nitro-substituted phenyl ring reduces the basicity and nucleophilicity of the morpholine nitrogens compared to free morpholine.

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are generally disfavored. The nitro group is a powerful deactivating group and a meta-director for electrophilic attack. libretexts.org Conversely, the morpholino groups are activating, ortho- and para-directing substituents due to the electron-donating resonance effect of the nitrogen lone pair.

Reductive Transformations of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, a common and synthetically useful transformation for aromatic nitro compounds. A variety of reducing agents can be employed to convert the nitro group to an amino group, yielding 2,4-dimorpholinoaniline. The choice of reagent can be critical to avoid side reactions and achieve high yields.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method often employs catalysts such as Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is a clean and efficient method, though care must be taken as some catalysts can also affect other functional groups. commonorganicchemistry.com

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. researchgate.netscispace.com Zinc (Zn) in acidic media also provides a mild method for this transformation. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are also effective for the reduction of aromatic nitro groups, often under milder conditions. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent can sometimes allow for selective reduction in polynitrated compounds, often favoring the least sterically hindered nitro group or a group that is ortho to a hydroxyl or alkoxy group. stackexchange.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemTypical ConditionsNotes
H₂/Pd/CHydrogen gas, solvent (e.g., ethanol, ethyl acetate)Highly efficient, but may reduce other functional groups. commonorganicchemistry.com
H₂/Raney NiHydrogen gas, solvent (e.g., ethanol)Often used when dehalogenation is a concern. wikipedia.orgcommonorganicchemistry.com
Fe/HCl or Fe/CH₃COOHAcidic aqueous or alcoholic solution, often heatedA classic and cost-effective method. commonorganicchemistry.com
SnCl₂·2H₂O/HClEthanol or other polar solventsA mild and selective reducing agent. researchgate.net
Zn/HCl or Zn/CH₃COOHAcidic conditionsProvides a mild reduction. commonorganicchemistry.com
Na₂S₂O₄Aqueous or biphasic systemsCan be used for selective reductions. wikipedia.org

Mechanistic Studies of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For nucleophilic aromatic substitution reactions, kinetic data can help elucidate the rate-determining step of the mechanism. libretexts.org For example, in the reaction of related dinitrophenyl derivatives with nucleophiles, pseudo-first-order rate constants are often observed. researchgate.net A linear relationship between the observed rate constant and the nucleophile concentration typically indicates that the reaction is not base-catalyzed. researchgate.net The activation parameters, such as the entropy of activation (ΔS#), can also provide information about the transition state. A large negative ΔS# value, for instance, suggests a highly ordered or rigid transition state, possibly due to significant participation of solvent molecules. researchgate.net

The direct observation and characterization of transient species are fundamental to confirming reaction mechanisms. In nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex. researchgate.net These intermediates are typically transient but can sometimes be isolated and characterized, especially at low temperatures or with specific substrates and nucleophiles. allen.in Spectroscopic techniques such as NMR and UV-Vis spectroscopy are invaluable for identifying these highly colored, resonance-stabilized anions.

In electrophilic aromatic substitution, the corresponding reactive intermediate is the arenium ion, or sigma complex, which is a delocalized, non-aromatic carbocation. allen.in Advanced analytical techniques like mass spectrometry can also be employed to detect and study reaction intermediates, even those that are highly transient and present in low concentrations. nih.gov

Thermodynamic Aspects of Reaction Pathways

The spontaneity of a chemical reaction under constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). libretexts.orgopentextbc.ca The relationship between these thermodynamic quantities is expressed by the Gibbs free energy equation:

ΔG = ΔH - TΔS opentextbc.ca

Where:

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous (exergonic) reaction, a positive value indicates a non-spontaneous (endergonic) reaction, and a value of zero indicates that the reaction is at equilibrium. libretexts.orgopentextbc.ca

ΔH is the change in enthalpy, representing the heat absorbed or released during the reaction. A negative ΔH signifies an exothermic reaction (heat is released), while a positive ΔH indicates an endothermic reaction (heat is absorbed). libretexts.orgbeckfoot.org

T is the absolute temperature in Kelvin.

ΔS is the change in entropy, which is a measure of the disorder or randomness of the system. A positive ΔS indicates an increase in disorder, while a negative ΔS signifies a decrease.

In the context of the synthesis or transformation of this compound, the reaction pathways would be governed by these thermodynamic principles. For instance, the nucleophilic aromatic substitution of a dinitro-activated benzene (B151609) ring with morpholine would be expected to be thermodynamically favorable. The formation of stable products contributes to a negative enthalpy of reaction.

Research Findings on Related Compounds

Although specific data on this compound is scarce, studies on related nitroaromatic compounds and morpholine reactions provide valuable insights. For example, computational studies on other substituted nitroaromatic compounds have been used to predict their reduction potentials and the free energy of their reactions. acs.org Theoretical calculations, often employing Density Functional Theory (DFT), are a powerful tool to estimate thermodynamic properties like enthalpy and Gibbs free energy of formation for various organic molecules. nist.govnih.gov These computational methods can be used to model reaction pathways and determine the relative stability of reactants, intermediates, and products. smu.edu

For instance, a study on the reaction of morpholine with t-butyl acetoacetate (B1235776) utilized molecular modeling to identify the thermodynamically controlled product by calculating the energies of the potential products. sandiego.edu This approach highlights how computational chemistry can be used to predict the thermodynamic favorability of different reaction pathways.

Another study on the detection of nitroaromatic explosives using amine-substituted diketopyrrolopyrroles estimated the Gibbs free energy for the quenching process using the Rehm-Weller equation, demonstrating that the electron transfer from the sensor to the nitroaromatic compound was thermodynamically favorable in all cases. acs.org This indicates that the interaction between amine functionalities and nitroaromatic compounds can be a thermodynamically driven process.

The table below illustrates hypothetical thermodynamic data for a generic reaction pathway, demonstrating how such data would be presented.

Hypothetical Thermodynamic Data for a Reaction Pathway

Reaction StepΔH (kJ/mol)ΔS (J/mol·K)ΔG at 298 K (kJ/mol)Spontaneity
Reactants → Intermediate 1-25+50-39.9Spontaneous
Intermediate 1 → Transition State+40-10+43.0Non-spontaneous
Transition State → Products-80+20-86.0Spontaneous
Overall Reaction -65 +60 -82.9 Spontaneous

Computational Chemistry for Theoretical Insights

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method to investigate the electronic structure of many-body systems like 2,4-Dimorpholinonitrobenzene. wikipedia.orggithub.io DFT calculations focus on the electron density as the fundamental variable, providing a computationally efficient yet accurate means of describing the system's properties. github.ioscispace.com These calculations are instrumental in elucidating the molecule's ground state electronic structure and predicting its reactivity. scispace.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy conformation. ufba.br For a flexible molecule like this compound, which possesses multiple rotatable bonds, conformational analysis is crucial to identify the various low-energy structures it can adopt. frontiersin.orgnih.gov This process often involves exploring the potential energy surface (PES) by systematically or stochastically varying the torsional angles. frontiersin.org

The optimized geometry of this compound reveals key structural parameters. The nitro group, a strong electron-withdrawing group, significantly influences the geometry of the benzene (B151609) ring. The morpholine (B109124) rings, with their chair-like conformations, can adopt various orientations relative to the phenyl ring. The planarity of the nitro group with the benzene ring is a critical factor influencing the electronic properties of the molecule.

Detailed research findings from computational studies would provide specific bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound. These values are typically obtained using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Table: Calculated Geometric Parameters for this compound (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond LengthC1-N(nitro)Value Å
Bond LengthC2-N(morpholine)Value Å
Bond LengthC4-N(morpholine)Value Å
Bond AngleO-N-O (nitro)Value °
Dihedral AngleC2-C1-N-O (nitro)Value °
Dihedral AngleC1-C2-N-C(morpholine)Value °
Note: This table is illustrative. Actual values would be derived from specific computational chemistry studies on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. ossila.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and phenyl moieties, while the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) core. The energies of these orbitals and their gap can be precisely calculated using DFT methods.

Table: Calculated Frontier Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
Note: This table is illustrative. Actual values would be derived from specific computational chemistry studies on this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.comnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Red colors typically indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue colors denote regions of positive potential, which are electron-deficient and prone to nucleophilic attack. wolfram.comscispace.com

In this compound, the MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, positive potential regions would be expected around the hydrogen atoms of the benzene ring and potentially near the carbon atom attached to the nitro group, indicating susceptibility to nucleophilic attack. walisongo.ac.id

To gain a more quantitative understanding of reactivity, various reactivity descriptors can be calculated.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com They are derived from the change in electron density upon the addition or removal of an electron.

Average Local Ionization Energy (ALIE): The ALIE on the molecular surface indicates the energy required to remove an electron from any point, highlighting the most reactive sites for electrophilic attack.

Electron Localization Function (ELF) and Localization-Overlap Locator (LOL): ELF and LOL are topological analyses of the electron density that provide insights into the nature of chemical bonds and the location of electron pairs. mdpi.com They can distinguish between covalent bonds, lone pairs, and core electrons.

Reduced Density Gradient (RDG): The RDG analysis is used to identify and visualize non-covalent interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.com

For this compound, these descriptors would provide a detailed map of its reactivity, pinpointing the specific atoms most likely to participate in chemical reactions.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.orgrowan.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to occur. wikipedia.org Identifying the structure and energy of the transition state is crucial for understanding the kinetics and feasibility of a reaction pathway. wikipedia.orgnih.gov Computational methods allow for the precise location of transition state structures and the calculation of their energies. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to understand the mechanism of a chemical transformation by identifying the most energetically favorable path from reactants to products. researchgate.netsioc-journal.cn This path is known as the minimum energy path (MEP) on a potential energy surface. For this compound, this method could be applied to study potential reactions such as nucleophilic aromatic substitution or the reduction of the nitro group.

The process involves selecting a reaction coordinate, which is a geometric parameter (like a bond length or angle) that changes significantly during the reaction. nih.gov The energy of the system is then calculated at various points along this coordinate to map out the energy profile, including transition states and intermediates. This mapping is crucial for determining reaction kinetics and understanding the factors that control the transformation. nih.gov While the general technique is well-established for studying complex quantum dynamics sioc-journal.cn, specific mapping data for reactions involving this compound is not present in the surveyed literature.

Prediction of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. These simulations provide a direct link between the molecular structure and its spectroscopic signature, aiding in the identification and characterization of compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods, particularly Density Functional Theory (DFT), can accurately calculate the frequencies and intensities of these vibrations. For this compound, a DFT calculation (e.g., using the B3LYP functional with a basis set like 6-311G(d,p)) would yield a theoretical vibrational spectrum.

This simulated spectrum allows for the assignment of specific absorption bands to the corresponding molecular motions, such as the stretching of the N-O bonds in the nitro group, C-N bonds of the morpholine rings, and various vibrations of the benzene ring. Comparing the simulated spectrum with experimental data helps to confirm the molecular structure. Although this is a standard and powerful approach, published IR or Raman spectral analysis specifically for this compound is not available.

Table 1: Hypothetical Key Vibrational Frequencies for this compound

This table illustrates the type of data that would be generated from a computational vibrational analysis. The values are representative and not from actual published research on this specific molecule.

Vibrational ModePredicted Frequency (cm⁻¹)Description
NO₂ Asymmetric Stretch~1520-1560Stretching of the nitrogen-oxygen bonds.
NO₂ Symmetric Stretch~1340-1370Symmetrical stretching of the N-O bonds.
C-N Stretch (Morpholine)~1150-1250Stretching of the carbon-nitrogen bonds in the morpholine rings.
Aromatic C-C Stretch~1400-1600Vibrations within the benzene ring.
C-H Stretch (Aromatic)~3000-3100Stretching of the carbon-hydrogen bonds on the benzene ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts, which correspond to the local electronic environment of each nucleus. Methods for predicting these shifts often involve calculating the magnetic shielding tensors for each atom using quantum mechanical models.

For this compound, predicting the chemical shifts would help assign the signals in an experimental spectrum to the specific hydrogen and carbon atoms in the molecule's distinct environments: the aromatic ring, and the two different morpholine rings (one ortho and one para to the nitro group). Discrepancies between predicted and experimental shifts can reveal subtle conformational or solvent effects.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

This table is a representative example of what NMR prediction data would look like. These values are illustrative and not based on specific computational studies of this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C-NO₂~145-155
C-N (ortho morpholine)~140-150
C-N (para morpholine)~150-160
Aromatic CH~110-130
Morpholine CH₂-N~45-55
Morpholine CH₂-O~65-75

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules, which corresponds to excitations of electrons from occupied to unoccupied molecular orbitals. These calculations provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations could predict the UV-Vis spectrum, which is expected to be dominated by π→π* transitions within the nitro-substituted aromatic system and possible charge-transfer transitions involving the morpholine substituents. Analyzing the molecular orbitals involved in these transitions would provide insight into the electronic structure of the molecule.

Advanced Computational Methodologies

Beyond static property prediction, advanced computational methods can simulate the dynamic behavior of molecules over time, providing a more complete understanding of their behavior in realistic environments.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal information about conformational changes, solvation effects, and intermolecular interactions.

An MD simulation of this compound, likely placed in a solvent box (e.g., water or an organic solvent), would show how the molecule moves and how its conformation changes. For instance, it could reveal the rotational dynamics of the morpholine rings and the nitro group. This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological target. While MD is a powerful tool for studying biomolecules and materials, specific simulation data for this compound has not been identified in the literature.

Quantum Computational Chemistry Approaches

Quantum computational chemistry provides a powerful lens for examining the electronic structure and properties of molecules from a theoretical standpoint. These methods, rooted in the principles of quantum mechanics, allow for the calculation of molecular orbitals and energy levels, offering deep insights into the behavior of compounds like this compound. The primary goal is to solve the Schrödinger equation for a given molecule, which, due to its complexity, necessitates approximations and the use of sophisticated computational software.

One of the most prominent and widely used techniques in this field is Density Functional Theory (DFT). DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.org This method is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density. ossila.com This simplifies the problem significantly by focusing on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. aps.org For a molecule such as this compound, DFT calculations can be employed to predict its optimized geometry, vibrational frequencies, and electronic properties.

A key area of investigation within quantum computational chemistry is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical as they lie at the frontier of electron occupation and are paramount in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large gap implies greater stability. This energy gap is also fundamental to understanding a molecule's optical properties, as it corresponds to the lowest energy electronic excitation.

Detailed Research Findings

A hypothetical computational analysis of this compound using a method like DFT with a specific basis set (e.g., B3LYP/6-31G(d)) would yield precise values for its electronic parameters. The localization of the HOMO and LUMO on the molecular structure would reveal sites susceptible to electrophilic and nucleophilic attack, respectively. For instance, in many nitroaromatic compounds, the HOMO is often distributed over the aromatic ring and electron-donating groups, while the LUMO is frequently localized on the electron-withdrawing nitro group. This distribution is fundamental to predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Orbital Energies for this compound

This interactive table presents hypothetical energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. Such data is a primary output of quantum chemical calculations and is used to assess the kinetic stability and reactivity of a molecule.

ParameterEnergy (eV)
HOMO Energy -6.50
LUMO Energy -2.00
HOMO-LUMO Gap 4.50

Note: These values are for illustrative purposes to demonstrate the typical output of a DFT calculation and are not based on published experimental or computational results for this compound.

Table 2: Illustrative Global Reactivity Descriptors for this compound

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters help in comparing the reactivity of different molecules and in understanding their chemical behavior.

DescriptorFormulaValue
Ionization Potential (I) -EHOMO6.50 eV
Electron Affinity (A) -ELUMO2.00 eV
Electronegativity (χ) (I + A) / 24.25 eV
Chemical Hardness (η) (I - A) / 22.25 eV
Chemical Softness (S) 1 / (2η)0.222 eV-1
Electrophilicity Index (ω) χ2 / (2η)4.01 eV

Note: These values are calculated from the illustrative energies in Table 1 and serve as a representative example of data derived from quantum computational studies.

Role As a Precursor in Advanced Organic Synthesis

Design and Synthesis of Complex Polycyclic and Heterocyclic Systems

While direct applications of 2,4-Dimorpholinonitrobenzene in the synthesis of complex polycyclic and heterocyclic systems are not extensively documented, its structure suggests a significant potential for such transformations. The key to unlocking this potential lies in the chemical modification of the nitro group. The reduction of the nitro group to an amine is a common and powerful strategy in the synthesis of heterocyclic compounds. wikipedia.org

For instance, the reduction of this compound would yield 2,4-dimorpholinoaniline. This resulting aniline (B41778) derivative can serve as a versatile intermediate in a variety of cyclization reactions to form polycyclic and heterocyclic structures. The presence of the two morpholino groups could influence the regioselectivity of these cyclization reactions and impact the properties of the final products.

Potential Synthetic Routes to Heterocyclic Systems:

Starting MaterialReagents and ConditionsProduct TypePotential Heterocyclic System
2,4-DimorpholinoanilineDi-electrophilic reagent (e.g., α,β-unsaturated ketone)Condensation/CyclizationQuinolines researchgate.net
2,4-DimorpholinoanilineDicarbonyl compound (e.g., β-ketoester)CondensationBenzodiazepines
2,4-DimorpholinoanilineOrthoestersCyclocondensationBenzimidazoles rsc.org
2,4-DimorpholinoanilinePhosgene or its equivalentsCyclizationBenzoxazinones

The synthesis of polycyclic fused triazoles from nitrobenzene (B124822) precursors has been demonstrated through a one-pot sequential decarboxylative azide-alkyne cycloaddition and dehydrogenative coupling reaction, highlighting the utility of the nitro group as a synthetic handle for complex heterocycle formation. beilstein-journals.org A similar strategy could potentially be adapted for this compound.

Scaffold for Functional Material Development

The development of functional materials often relies on the design of molecular scaffolds that can be tailored to exhibit specific properties. nih.gov this compound presents itself as a candidate for such a scaffold due to its combination of functional groups.

The morpholino groups can enhance the solubility of the molecule in organic solvents and can also participate in non-covalent interactions, which are crucial for the self-assembly of materials. The nitro group, upon reduction to an amine, provides a reactive site for polymerization or for grafting the molecule onto surfaces, thereby modifying the properties of the underlying material.

The synthesis of functional polymers often involves the incorporation of monomers with specific functional groups. nih.gov The amino derivative of this compound could potentially be used as a monomer or a cross-linking agent in the production of specialty polymers with tailored electronic or optical properties.

Intermediate in the Preparation of Advanced Ligands or Reagents

The preparation of advanced ligands for catalysis or biological applications is a cornerstone of modern chemistry. omu.edu.treyesopen.comschrodinger.com The structure of this compound makes it a potential intermediate in the synthesis of novel ligands.

The reduction of the nitro group to an amine is the primary step in converting this compound into a ligand precursor. The resulting 2,4-dimorpholinoaniline can be further functionalized to introduce coordinating atoms or groups. For example, reaction with salicylaldehyde (B1680747) derivatives would yield Schiff base ligands capable of coordinating to a variety of metal ions. The morpholino groups, with their nitrogen and oxygen atoms, could also participate in metal coordination, potentially leading to the formation of polydentate ligands.

The synthesis of mixed ligand complexes often involves the use of primary and auxiliary ligands to tune the properties of the resulting metal complex. mdpi.com The derivatives of this compound could serve as unique ligands in the formation of such complexes.

Derivatization for Structure-Activity Relationship Studies (Focused on Synthetic Modifications)

Structure-activity relationship (SAR) studies are fundamental in the process of drug discovery and materials science, where systematic modifications of a lead compound are performed to understand the influence of different structural features on its activity. acs.orgnih.gov this compound provides a scaffold that can be systematically modified for such studies.

The primary site for synthetic modification is the nitro group. Its reduction to an amine opens up a plethora of derivatization possibilities. The resulting amine can be acylated, alkylated, or converted into a diazonium salt, which can then undergo a variety of substitution reactions. These modifications allow for the introduction of a wide range of functional groups, enabling a thorough exploration of the structure-activity landscape.

The morpholino groups can also be subjects of synthetic modification, although this would likely require more forcing conditions. Cleavage of the morpholine (B109124) ring or substitution on the ring itself could provide another avenue for derivatization.

Table of Potential Derivatization Reactions of this compound:

Reaction TypeReagentsResulting Functional GroupPotential Application
Reduction of Nitro Group H₂, Pd/C or SnCl₂, HClAmine (-NH₂)Precursor for amides, sulfonamides, ureas
Acylation of Amine Acyl chloride, baseAmide (-NHCOR)Bioisosteric replacement, modulation of electronic properties
Sulfonylation of Amine Sulfonyl chloride, baseSulfonamide (-NHSO₂R)Introduction of acidic protons, modification of solubility
Diazotization of Amine NaNO₂, HClDiazonium salt (-N₂⁺Cl⁻)Sandmeyer reactions, azo coupling
Azo Coupling Diazonium salt, activated aromaticAzo compound (-N=N-Ar)Dyes, molecular switches

These synthetic modifications allow for the generation of a library of compounds based on the this compound scaffold, which can then be screened for desired activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.